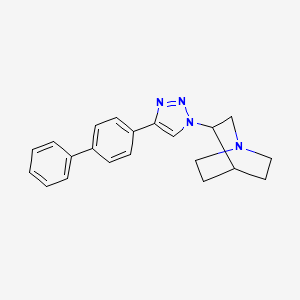
3-(4-(Biphenyl-4-yl)-1H-1,2,3-triazol-1-yl)quinuclidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
QND7 is a chemical compound known for its role as an antagonist of the alpha7 nicotinic acetylcholine receptor. This receptor is an ion-gated calcium channel that plays a significant role in various biological processes, including cancer pathogenesis, particularly in lung cancer . The compound has shown promise in suppressing non-small cell lung cancer cell proliferation and migration by inhibiting the Akt/mTOR signaling pathway .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of QND7 involves the formation of a triazolo ring compound. One method includes the preparation of a methanesulfonate crystal form of the triazolo ring compound. This method is simple, easy to implement, and suitable for industrial large-scale production . The preparation involves the use of specific reagents and conditions to achieve the desired crystal form with good solubility and stability.
Industrial Production Methods: The industrial production of QND7 follows similar synthetic routes but on a larger scale. The process ensures high purity and consistency, making it suitable for pharmaceutical applications. The production method is designed to be efficient and cost-effective, facilitating the preparation and storage of pharmaceutical preparations .
化学反应分析
Types of Reactions: QND7 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of QND7 .
科学研究应用
QND7 has several scientific research applications, including:
Chemistry: Used as a research tool to study the alpha7 nicotinic acetylcholine receptor and its role in various chemical processes.
Biology: Investigated for its effects on cellular processes, particularly in cancer cells.
作用机制
QND7 exerts its effects by antagonizing the alpha7 nicotinic acetylcholine receptor. This receptor is involved in the regulation of calcium ion flow in cells. By inhibiting this receptor, QND7 suppresses the Akt/mTOR signaling pathway, which is crucial for cell proliferation and migration. This mechanism makes QND7 effective in reducing the growth and spread of non-small cell lung cancer cells .
相似化合物的比较
Epibatidine: A nicotinic acetylcholine receptor agonist.
PNU282987: An alpha7 nicotinic acetylcholine receptor agonist.
MLA: An alpha7 nicotinic acetylcholine receptor antagonist.
Comparison: QND7 is unique in its specific antagonistic action on the alpha7 nicotinic acetylcholine receptor, making it particularly effective in inhibiting the Akt/mTOR signaling pathway. This sets it apart from other similar compounds like epibatidine and PNU282987, which act as agonists, and MLA, which has a different antagonistic profile .
属性
分子式 |
C21H22N4 |
|---|---|
分子量 |
330.4 g/mol |
IUPAC 名称 |
3-[4-(4-phenylphenyl)triazol-1-yl]-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C21H22N4/c1-2-4-16(5-3-1)17-6-8-18(9-7-17)20-14-25(23-22-20)21-15-24-12-10-19(21)11-13-24/h1-9,14,19,21H,10-13,15H2 |
InChI 键 |
FCPFSJPNOQBLFM-UHFFFAOYSA-N |
规范 SMILES |
C1CN2CCC1C(C2)N3C=C(N=N3)C4=CC=C(C=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


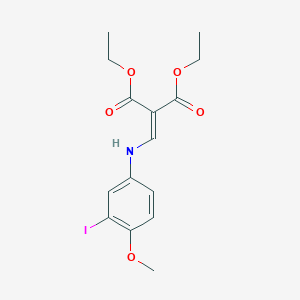
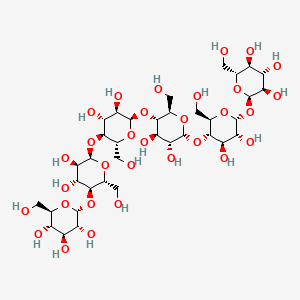
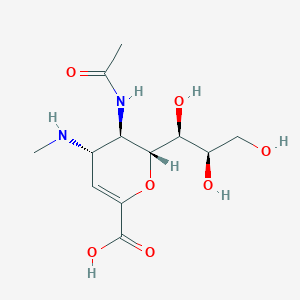
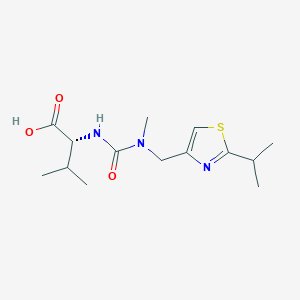
![2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl hydrogen sulfate;hydrogen sulfate](/img/structure/B13432121.png)
![4-[10,15,20-Tris(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin-5-yl]benzoic acid;trichloride](/img/structure/B13432129.png)
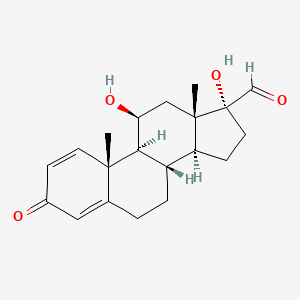
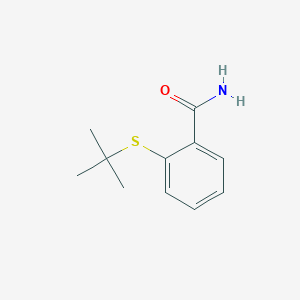
![3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]pentanoic acid](/img/structure/B13432162.png)
![tert-butyl N-[3-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]propyl]carbamate](/img/structure/B13432166.png)
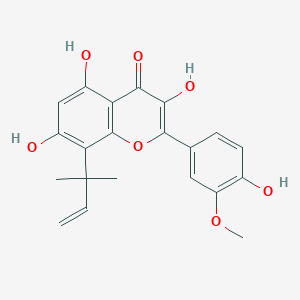
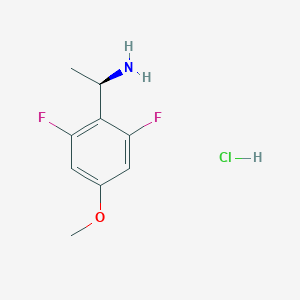
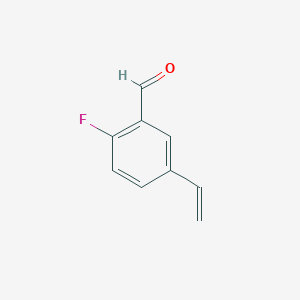
![4-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzonitrile](/img/structure/B13432182.png)
